N-Acetyl-2-nitrophenylalanine

Description

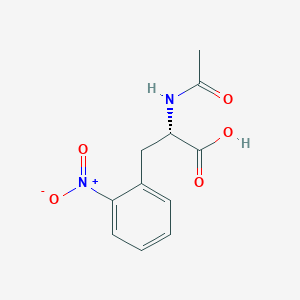

N-Acetyl-2-nitrophenylalanine is an unnatural amino acid derivative of phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the phenyl ring

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-9(11(15)16)6-8-4-2-3-5-10(8)13(17)18/h2-5,9H,6H2,1H3,(H,12,14)(H,15,16)/t9-/m0/s1 |

InChI Key |

UKBCRYALIRJOEH-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-nitrophenylalanine typically involves the acetylation of 2-nitrophenylalanine. One common method is the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine to various amino acids via an oxazolone intermediate . The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-nitrophenylalanine undergoes various chemical reactions, including:

Photocleavage: Upon irradiation at 365 nm, it can photochemically cleave the polypeptide backbone by an unusual cinnoline-forming reaction.

Nucleophilic Acyl Substitution: This compound can participate in nucleophilic acyl substitution reactions, where a nucleophile forms a new bond with the carbonyl carbon of the acyl group.

Common Reagents and Conditions

Photocleavage: Requires UV light (365 nm) and can be performed in aqueous or organic solvents.

Nucleophilic Acyl Substitution: Typically involves nucleophiles such as amines or alcohols and may require a base like sodium acetate.

Major Products

Photocleavage: Produces cleaved polypeptide fragments.

Nucleophilic Acyl Substitution: Results in the formation of substituted amides or esters.

Scientific Research Applications

N-Acetyl-2-nitrophenylalanine has diverse applications in scientific research:

Chemistry: Used as a photochemical probe to study protein dynamics and interactions.

Industry: Utilized in the development of advanced materials and photochemical switches.

Mechanism of Action

The primary mechanism by which N-Acetyl-2-nitrophenylalanine exerts its effects is through photochemical cleavage. Upon exposure to UV light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the polypeptide backbone at the site of incorporation . This process allows for precise spatial and temporal control over protein activity.

Comparison with Similar Compounds

Similar Compounds

2-Nitrophenylglycine: Another nitrophenyl derivative used in photochemical studies.

N-Acetyl-L-tyrosine: A modified amino acid with applications in cognitive enhancement and neurotransmitter synthesis.

Uniqueness

N-Acetyl-2-nitrophenylalanine is unique due to its ability to photochemically cleave polypeptides with high specificity and efficiency. This property distinguishes it from other similar compounds and makes it a valuable tool in biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.